N-Cbz-guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

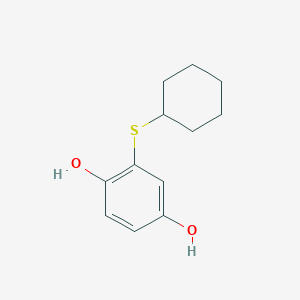

N-Cbz-guanidine, also known as benzyl amino (imino)methylcarbamate, is a chemical compound that has gained significant attention in scientific research. It has a molecular weight of 193.21 . It is a guanidine derivative that has been used in various biochemical and physiological studies due to its unique properties.

Synthesis Analysis

This compound can be synthesized through various methods. One method involves the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H11N3O2 . The InChI code for this compound is 1S/C9H11N3O2/c10-8(11)12-9(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13) .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been utilized as a reagent for converting amines to protected guanidines efficiently . It has also been employed in the synthesis of guanidine alkaloids, such as martinelline and martinellic acid.

Physical and Chemical Properties Analysis

This compound has a molecular weight of 193.21 . Its IUPAC name is benzyl amino (imino)methylcarbamate .

Applications De Recherche Scientifique

Organocatalyse

La N-Cbz-guanidine a été utilisée dans la préparation d'une gamme d'organocatalyseurs à base de guanidine dérivés d'acides aminés N-protégés . Ces organocatalyseurs ont été appliqués à l'addition de Michael de la 2-hydroxy-1,4-naphtquinone à la β-nitrostyrène, atteignant un ee maximal de 26% .

Préparation de guanidines cycliques

La this compound a été utilisée dans la synthèse de guanidines cycliques fonctionnalisées en C-4, protégées par N de manière orthogonale . La nouvelle voie de synthèse fournit des guanidines cycliques dans lesquelles les trois atomes d'azote sont protégés de manière orthogonale, ce qui les rend très adaptées à des transformations ultérieures en produits naturels ou en leurs analogues via les groupes fonctionnels introduits .

Agent guanidylant

La this compound peut être utilisée comme agent guanidylant . Les dérivés de la thiourée en tant qu'agents guanidillants ont été largement utilisés comme précurseurs de guanidine utilisant des réactifs de couplage ou une guanidylation catalysée par les métaux .

Études in vitro

La this compound est spécifiquement conçue pour des études in vitro, qui sont menées en dehors des organismes vivants.

Orientations Futures

The future directions of N-Cbz-guanidine research could involve exploring its potential applications in various fields. For instance, it could be used in the synthesis of new guanidine derivatives, which could have potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods for this compound could also be a focus of future research .

Relevant Papers

The relevant papers on this compound include studies on its synthesis, chemical reactions, and potential applications . These papers provide valuable insights into the properties and uses of this compound.

Mécanisme D'action

Target of Action

N-Cbz-guanidine is a derivative of guanidine, a versatile functional group in chemistry that has found application in a diversity of biological activities Guanidines are known to interact with various biological targets such as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors .

Mode of Action

The mode of action of this compound involves its interaction with these targets. Guanidines have the ability to form hydrogen bonds, and their planarity and high basicity are some of their predominant characteristics that make this functional group very versatile for compounds with biological activity . At physiological pH, guanidine will be protonated forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .

Biochemical Pathways

Guanidines are known to affect various biochemical pathways due to their ability to interact with different biological targets .

Pharmacokinetics

The properties of guanidines and their derivatives can be influenced by various factors such as their chemical structure and the presence of functional groups .

Result of Action

Guanidines and their derivatives are known to have various biological effects due to their interaction with different biological targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and the specific conditions of the biological system where the compound is acting .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of N-Cbz-guanidine can be achieved through a two-step process involving the protection of guanidine and subsequent coupling with carbobenzoxy chloride.", "Starting Materials": [ "Guanidine", "Carbon tetrachloride", "Sodium hydroxide", "Hydrochloric acid", "Carbobenzoxy chloride", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Protection of guanidine", "a. Dissolve guanidine in carbon tetrachloride", "b. Add sodium hydroxide to the solution and stir for 30 minutes", "c. Add hydrochloric acid to the solution to adjust the pH to 7", "d. Add carbobenzoxy chloride to the solution and stir for 2 hours", "e. Extract the product with diethyl ether", "f. Wash the organic layer with water and dry over anhydrous sodium sulfate", "g. Evaporate the solvent to obtain N-Cbz-protected guanidine", "Step 2: Coupling of N-Cbz-protected guanidine", "a. Dissolve N-Cbz-protected guanidine in methanol", "b. Add carbobenzoxy chloride to the solution and stir for 2 hours", "c. Evaporate the solvent to obtain N-Cbz-guanidine" ] } | |

Numéro CAS |

16706-54-0 |

Formule moléculaire |

C9H11N3O2 |

Poids moléculaire |

193.20 g/mol |

Nom IUPAC |

benzyl N-methanehydrazonoylcarbamate |

InChI |

InChI=1S/C9H11N3O2/c10-12-7-11-9(13)14-6-8-4-2-1-3-5-8/h1-5,7H,6,10H2,(H,11,12,13) |

Clé InChI |

ANFQZZCHCHQRLY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)N=C(N)N |

SMILES canonique |

C1=CC=C(C=C1)COC(=O)NC=NN |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2422424.png)

![7-Methylene-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2422426.png)

![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422430.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2422436.png)

![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride](/img/structure/B2422437.png)

![[2-(2-Phenylethyl)pyrimidin-4-yl]methanol](/img/structure/B2422439.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2422441.png)